molecular formula C16H12N2O2S B14489234 N-(2-Oxo-2H-1-benzopyran-3-yl)-N'-phenylthiourea CAS No. 65612-46-6

N-(2-Oxo-2H-1-benzopyran-3-yl)-N'-phenylthiourea

Cat. No.: B14489234
CAS No.: 65612-46-6
M. Wt: 296.3 g/mol
InChI Key: RCQZNGOYHXTWAP-UHFFFAOYSA-N
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Description

N-(2-Oxo-2H-1-benzopyran-3-yl)-N’-phenylthiourea is a compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2H-1-benzopyran-3-yl)-N’-phenylthiourea typically involves the reaction of 3-aminocoumarin with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(2-Oxo-2H-1-benzopyran-3-yl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2H-1-benzopyran-3-yl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(2-Oxo-2H-1-benzopyran-3-yl)-N’-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2H-1-benzopyran-3-yl)-N’-phenylthiourea involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide
  • Methyl 3-amino-2-cyano-3-(2-oxo-2H-1-benzopyran-3-yl)-2-propenoates
  • 2-alkyloxy-6-(2-oxo-2H-1-benzopyran-3-yl)-4-phenylpyridine-3-carbonitrile

Uniqueness

N-(2-Oxo-2H-1-benzopyran-3-yl)-N’-phenylthiourea stands out due to its unique thiourea moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

65612-46-6

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

1-(2-oxochromen-3-yl)-3-phenylthiourea

InChI

InChI=1S/C16H12N2O2S/c19-15-13(10-11-6-4-5-9-14(11)20-15)18-16(21)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,21)

InChI Key

RCQZNGOYHXTWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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